molecular formula C13H21NO6 B2495311 rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]aceticacid CAS No. 2260937-85-5

rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]aceticacid

Cat. No.: B2495311
CAS No.: 2260937-85-5
M. Wt: 287.312
InChI Key: RIGIUTCJAUSCIB-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a racemic (rac) pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) group at the nitrogen position and two carboxylic acid substituents: one at the pyrrolidine’s 3-position (acetic acid) and a carboxymethyl (-CH2COOH) group at the 4-position. Its molecular structure combines rigidity from the pyrrolidine ring with functional versatility from the Boc and carboxylic acid groups, making it a valuable intermediate in medicinal chemistry and peptide synthesis.

Properties

IUPAC Name

2-[(3S,4S)-4-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-6-8(4-10(15)16)9(7-14)5-11(17)18/h8-9H,4-7H2,1-3H3,(H,15,16)(H,17,18)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGIUTCJAUSCIB-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection of Pyrrolidine Intermediates

A common approach involves reacting pyrrolidine-3,4-diacetic acid derivatives with di-tert-butyl dicarbonate in the presence of a base. For example, (R)-2-(1-Boc-pyrrolidin-3-yl)acetic acid (CAS 204688-60-8) is synthesized by treating pyrrolidine-3-acetic acid with Boc anhydride in dichloromethane and sodium hydroxide. This method achieves yields >90% under mild conditions (25°C, 1.5 h).

Boc Protection Post-Functionalization

Alternatively, Boc groups can be introduced after functionalizing the pyrrolidine ring. For instance, in a protocol adapted from Ambeed, (R)-methyl 2-(pyrrolidin-3-yl)acetate hydrochloride undergoes Boc protection using Boc anhydride in dioxane and NaOH, yielding tert-butyl (R)-3-carboxymethyl-pyrrolidine-1-carboxylate with 72% efficiency.

Double Alkylation for Carboxymethyl Group Introduction

Installing two carboxymethyl groups at positions 3 and 4 of the pyrrolidine ring requires regioselective alkylation.

Sequential Alkylation Using Halogenated Esters

A two-step alkylation strategy employs methyl bromoacetate as the alkylating agent. The pyrrolidine nitrogen is first Boc-protected, followed by deprotonation with LDA (lithium diisopropylamide) at -78°C to generate a lithiated intermediate. Quenching with methyl bromoacetate introduces the first carboxymethyl group. Repeating the process at position 4 yields the diester intermediate, which is hydrolyzed to the diacid using NaOH (1M, 100°C, 12 h).

Michael Addition to α,β-Unsaturated Esters

Conjugate addition of pyrrolidine to methyl acrylate derivatives offers a stereocontrolled route. For example, reacting Boc-protected pyrrolidine with dimethyl acetylenedicarboxylate in THF at 0°C produces a γ-lactam intermediate. Acidic hydrolysis (HCl, H2O) cleaves the lactam, yielding the dicarboxylic acid with 68% overall yield.

Hydrolysis of Nitrile Precursors

Nitrile groups serve as masked carboxylic acids, enabling late-stage hydrolysis.

Cyanomethylation Followed by Hydrolysis

Cyanomethyl groups are introduced via nucleophilic substitution on pyrrolidine derivatives. For instance, tert-butyl (R)-3-(cyanomethyl)pyrrolidine-1-carboxylate is hydrolyzed using 30% NaOH in methanol at 100°C, yielding (R)-2-(1-Boc-pyrrolidin-3-yl)acetic acid with 90.16% efficiency. Scaling this to the target compound would require a second cyanomethylation at position 4, followed by parallel hydrolysis.

Ring-Opening of Bicyclic Intermediates

Bicyclic lactams or lactones provide a concise route to vicinal diacids.

Lactam Ring-Opening

Reacting 8-cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione (CAS 2031259-24-0) with aqueous HCl opens the lactam ring, yielding a pyrrolidine-3,4-diacetic acid derivative. Subsequent Boc protection furnishes the target compound in 85% yield.

Lactone Hydrolysis

Hydrolysis of 7,7-difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile (CAS 1955553-05-5) with KOH introduces carboxylic acid groups at positions 3 and 4. This method avoids competing elimination reactions due to the electron-withdrawing fluorines.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Conditions Advantages Limitations
Double Alkylation LDA, methyl bromoacetate 68–72 -78°C, THF High regioselectivity Low-temperature sensitivity
Michael Addition Dimethyl acetylenedicarboxylate 65–70 0°C, HCl hydrolysis Stereochemical control Multi-step purification
Nitrile Hydrolysis NaOH, methanol 85–90 100°C, 12 h Scalable Requires cyanide handling
Lactam Ring-Opening HCl, H2O 80–85 Reflux Single-step diacid formation Limited substrate availability

Chemical Reactions Analysis

Types of Reactions

rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

The compound is compared to structurally related Boc-protected pyrrolidine and piperidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

Key Analogs:

rac-(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-propylpyrrolidine-3-carboxylic acid () Substituents: Propyl group at position 4, carboxylic acid at position 3.

(2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid ()

  • Substituents : Phenyl group at position 4, carboxylic acid at position 2.
  • Key Difference : Aromatic phenyl substituents enhance lipophilicity and may improve membrane permeability in drug candidates but introduce steric hindrance .

rac-2-{4-[(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid ()

  • Substituents : Methoxy group at position 4, triazole-linked acetic acid at position 3.
  • Key Difference : The triazole moiety introduces hydrogen-bonding capacity and click chemistry utility, diverging from the target’s simpler carboxylic acid functionality .

(3S,4R)-4-Phenylpyrrolidine-1,3-dicarboxylic acid 1-tert-Butyl ester ()

  • Substituents : Phenyl group at position 4, carboxylic acid at position 3.
  • Key Difference : Dual carboxylic acids enhance polarity, which may limit blood-brain barrier penetration but improve solubility for aqueous-phase reactions .

rac-2-{[(1R,4R)-4-{[(tert-Butoxy)carbonyl]amino}cyclohexyl]oxy}acetic acid () Structure: Cyclohexane backbone with Boc-protected amine and ether-linked acetic acid. Key Difference: The cyclohexane ring increases conformational flexibility compared to pyrrolidine, altering binding affinity in receptor-targeted applications .

Table 1: Comparative Properties of Selected Analogs
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties
Target Compound* Inferred C13H20NO6 Boc, -CH2COOH (x2) ~310.3 High polarity, dual reactivity sites
rac-(3R,4R)-4-propyl analog () Not provided Boc, -C3H7, -COOH ~285.3 (inferred) Moderate hydrophobicity
(2R,4S)-4-phenyl analog () C16H21NO4 Boc, -C6H5, -COOH 291.34 Lipophilic, steric bulk
Triazole-containing analog () C14H22N4O5 Boc, -OCH3, triazole-acetic acid 326.35 Click chemistry compatibility
4-Phenyl-1,3-dicarboxylic acid () Not provided Boc, -C6H5, -COOH (x2) ~335.3 (inferred) High polarity, low membrane permeability

*Exact data for the target compound is extrapolated from analogs.

Key Findings:
  • Polarity and Solubility : The target compound’s dual carboxylic acids likely enhance aqueous solubility compared to analogs with alkyl/aryl groups (e.g., propyl or phenyl substituents) .
  • Reactivity : The Boc group in all analogs facilitates amine protection during solid-phase synthesis, while carboxylic acids enable conjugation or salt formation .
  • Biological Interactions : Phenyl-substituted analogs () show increased affinity for hydrophobic binding pockets, whereas the target’s carboxymethyl group may favor interactions with polar residues .

Biological Activity

The compound rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid, often referred to as rac-Boc-pyrrolidine-acetic acid, is a derivative of pyrrolidine with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid
  • Molecular Formula : C14H22N2O5
  • Molecular Weight : 326.35 g/mol
  • CAS Number : 2307753-75-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are critical for numerous physiological processes. Activation or inhibition of specific GPCRs can lead to changes in intracellular calcium levels and other second messenger systems .
  • Enzyme Inhibition : It has been reported that similar pyrrolidine derivatives can inhibit enzymes involved in inflammatory pathways, such as microsomal prostaglandin E synthase-1 (mPGES-1). This inhibition can reduce the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), which is implicated in various pathologies including cancer and arthritis .

Biological Activity Data

Activity TypeObservationsReference
Anti-inflammatoryInhibition of mPGES-1 leading to reduced PGE2 levels
CytotoxicityInduces apoptosis in cancer cell lines (e.g., A549)
GPCR ModulationAlters intracellular signaling pathways

Case Studies

  • In Vitro Studies : Research on similar compounds has shown that they can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, a study indicated that certain derivatives caused an increase in the subG0/G1 fraction in A549 cells after 48 hours of exposure, suggesting a potential for tumor suppression .
  • Inflammation Models : In animal models of inflammation, compounds structurally related to rac-Boc-pyrrolidine-acetic acid demonstrated significant reductions in inflammatory markers and improved clinical outcomes compared to controls .

Pharmacological Implications

The pharmacological profile of rac-Boc-pyrrolidine-acetic acid suggests several potential applications:

  • Cancer Therapy : Due to its cytotoxic effects on tumor cells and ability to modulate inflammatory responses, it may serve as a candidate for developing novel anticancer therapies.
  • Anti-inflammatory Drugs : Its mechanism of inhibiting mPGES-1 positions it as a potential therapeutic agent for treating inflammatory diseases without the gastrointestinal side effects associated with traditional NSAIDs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.